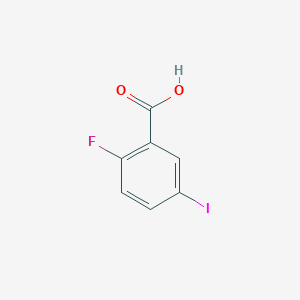

2-Fluoro-5-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNJHBNTHVHALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381195 | |

| Record name | 2-Fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124700-41-0 | |

| Record name | 2-Fluoro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124700-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Fluoro-5-iodobenzoic acid (CAS: 124700-41-0): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

2-Fluoro-5-iodobenzoic acid, identified by CAS number 124700-41-0, is a halogenated aromatic carboxylic acid of significant interest to the scientific community.[1][2] Its unique molecular architecture, featuring both a fluorine and an iodine substituent, makes it a highly versatile and reactive building block in organic synthesis.[3] This guide provides an in-depth technical overview of its physicochemical properties, outlines a robust synthetic protocol, explores its critical applications in pharmaceutical and agrochemical development, and details essential safety and handling procedures. For researchers and drug development professionals, understanding the strategic utility of this compound is paramount for innovating complex molecular frameworks and advancing targeted therapies.

Part 1: Physicochemical Profile and Molecular Characteristics

This compound is a white to light brown crystalline powder that is stable under standard laboratory conditions.[1][2] Its key physical and chemical properties are summarized below for quick reference.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 124700-41-0 | [1][2][4][5] |

| Molecular Formula | C₇H₄FIO₂ | [1][4][5] |

| Molecular Weight | 266.01 g/mol | [1][5][6] |

| Appearance | White to brown powder/crystal | [1][2] |

| Melting Point | 163 - 168 °C | [1][2][3] |

| Purity (Typical) | ≥ 97% | [2][6][7] |

| Boiling Point (Est.) | ~324.7 °C at 760 mmHg | [3][8] |

| Density (Est.) | ~2.074 g/cm³ | [3][8] |

| Storage | Store at room temperature in a cool, well-ventilated area. | [1][3] |

From a molecular standpoint, the utility of this compound is derived from the distinct roles of its functional groups. The carboxylic acid provides a handle for amide bond formation or other derivatizations. The fluorine atom enhances electronegativity and can modulate the compound's biological activity and metabolic stability, while the iodine atom serves as an exceptionally efficient leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2][9] This trifecta of functionalities makes it a prized intermediate in multi-step synthetic campaigns.

Caption: Chemical Identity of this compound.

Part 2: Synthesis and Mechanistic Insights

While various synthetic routes exist, a common and reliable method for preparing haloaromatic compounds is through a Sandmeyer-type reaction, starting from an appropriate aniline derivative. This protocol is self-validating as the progression of the reaction can be monitored through standard analytical techniques (TLC, LC-MS).

Proposed Synthetic Protocol: Diazotization-Iodination

This protocol is based on well-established chemical principles for the synthesis of aryl iodides from anilines. The starting material would be 2-Fluoro-5-aminobenzoic acid.

Causality Behind Experimental Choices:

-

Diazotization at 0-5 °C: The diazonium salt intermediate is thermally unstable. Maintaining a low temperature is critical to prevent its premature decomposition, which would lead to side products and reduced yield.

-

Use of Potassium Iodide (KI): KI serves as the iodide source. The iodide ion (I⁻) is a good nucleophile that readily displaces the diazonium group (N₂) from the aromatic ring, with the liberation of nitrogen gas driving the reaction to completion.

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-Fluoro-5-aminobenzoic acid (1.0 eq) in a solution of dilute hydrochloric or sulfuric acid.

-

Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30-45 minutes at this temperature after the addition is complete.

-

Iodination: In a separate vessel, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution from the previous step to the KI solution with vigorous stirring.

-

Reaction Completion: Allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium intermediate. The evolution of nitrogen gas should be observed.

-

Work-up and Isolation: Cool the reaction mixture and collect the crude solid product by vacuum filtration. Wash the solid with cold water and a solution of sodium thiosulfate to remove any residual iodine.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Part 3: Core Applications and Strategic Utility

The strategic value of this compound lies in its ability to serve as a scaffold for building molecular complexity.

Keystone Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in medicinal chemistry, particularly for developing anti-cancer agents and other targeted therapies.[1] The aryl iodide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the biaryl structures common in modern pharmaceuticals.[2][10]

Exemplary Workflow: Suzuki-Miyaura Coupling A typical application involves the Suzuki-Miyaura coupling to form a C-C bond, a reaction prized for its functional group tolerance and mild conditions.[11]

Protocol:

-

Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).[12]

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture like dioxane/water.[12]

-

Reaction: Heat the mixture (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: After cooling, perform an aqueous work-up. Acidify the aqueous layer to protonate the carboxylic acid, then extract with an organic solvent (e.g., ethyl acetate).[12]

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Building Block in Agrochemicals

In agrochemical research, this compound is used to synthesize advanced herbicides, insecticides, and fungicides.[1][9] The fluorine atom can enhance lipophilicity, which improves the molecule's ability to penetrate target organisms, while the overall structure can be tailored to interact with specific biological targets in pests or weeds.[9]

Caption: Relationship between structure and application.

Part 4: Analytical Characterization and Quality Control

Purity is typically confirmed by titration and chromatographic methods like HPLC.[1] Structural confirmation relies on spectroscopic techniques. While a specific spectrum for this compound is not publicly available, the expected NMR signatures can be predicted based on established principles.[13][14][15]

-

¹H NMR: The spectrum would show three distinct aromatic proton signals. The fluorine and iodine atoms would influence their chemical shifts and splitting patterns. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm).[15]

-

¹³C NMR: The spectrum would display seven unique carbon signals. The carboxyl carbon would be significantly deshielded (~165-175 ppm), while the carbon attached to iodine (C-I) would be shielded relative to other aromatic carbons, and the carbon attached to fluorine (C-F) would show a large one-bond C-F coupling constant.[14]

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

Part 5: Safety, Handling, and Storage

Table 2: GHS Hazard Information (Inferred from Isomer 5-Fluoro-2-iodobenzoic acid)

| Hazard Class | GHS Code | Signal Word & Statement | Reference |

| Acute Oral Toxicity | H301 | Danger: Toxic if swallowed. | [17] |

| Skin Irritation | H315 | Warning: Causes skin irritation. | [17] |

| Eye Irritation | H319 | Warning: Causes serious eye irritation. | [17] |

| STOT - Single Exp. | H335 | Warning: May cause respiratory irritation. | [17] |

Handling and PPE:

-

Use in a well-ventilated area or a chemical fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][18][20]

-

Avoid breathing dust. Use a dust respirator if ventilation is inadequate.[20]

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place away from incompatible substances.[3]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined reactivity, particularly at the iodine position, provides a reliable entry point for constructing complex molecular architectures through robust methods like Suzuki coupling. For researchers in drug discovery and agrochemical design, mastering the use of this versatile building block is a key step toward developing next-generation solutions to global health and agricultural challenges.

References

-

Autech Industry Co., Ltd. (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound, 98%. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). Agrochemical Breakthroughs: Leveraging this compound. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). Exploring this compound: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). This compound Product Information. Retrieved from [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 0-0. Retrieved from [Link]

-

IWK Health Centre. (n.d.). 5-Fluoro-2-iodobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-iodobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wychem. (n.d.). This compound. Retrieved from [Link]

-

Lipton, A. S., et al. (2012). Solid-state 17O NMR study of benzoic acid adsorption on metal oxide surfaces. Solid State Nuclear Magnetic Resonance, 41, 60-7. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. chem-casts.com [chem-casts.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 5-フルオロ-2-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 13158583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Fluoro-5-iodobenzoic Acid: Properties, Synthesis, and Applications in Research and Development

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, provides insights into its characterization, and explores its applications as a key building block in the creation of complex molecules.

Introduction: The Strategic Importance of Halogenated Building Blocks

Halogenated organic compounds are of paramount importance in the fields of medicinal chemistry and materials science. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of a strategically designed building block, featuring both a fluorine and an iodine atom on the benzoic acid core. The presence of the electron-withdrawing fluorine atom can modulate the acidity of the carboxylic acid and influence the electronic environment of the aromatic ring. Simultaneously, the iodine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures.[1][2]

Physicochemical Properties and Molecular Characteristics

This compound is a white to off-white crystalline powder with a molecular formula of C₇H₄FIO₂ and a molecular weight of approximately 266.01 g/mol .[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO₂ | [3] |

| Molecular Weight | 266.01 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 164-168 °C | [2] |

| Purity | ≥98% | [4] |

| CAS Number | 124700-41-0 | [2] |

The unique arrangement of the fluoro and iodo substituents on the benzoic acid ring bestows upon it a distinct reactivity profile. The fluorine atom at the 2-position enhances the electrophilicity of the aromatic ring and can influence the conformation of the molecule. The iodine atom at the 5-position is a key feature for synthetic chemists, acting as an excellent leaving group in nucleophilic aromatic substitution reactions and as a versatile partner in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2] This dual functionality makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Synthesis of this compound: A Methodological Approach

A potential precursor for this synthesis is 2-amino-5-fluorobenzoic acid. The synthesis would proceed via the following conceptual steps:

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

The following protocol is a generalized procedure based on the synthesis of similar halogenated benzoic acids and should be optimized and validated in a laboratory setting.

Step 1: Diazotization of 2-Amino-5-fluorobenzoic Acid

-

In a reaction vessel equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-fluorobenzoic acid in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Iodination

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.

-

Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.

Step 3: Purification

-

Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial for its application in synthesis. Standard analytical techniques are employed for its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three aromatic protons with characteristic splitting patterns due to fluorine-proton and proton-proton couplings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) group of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group in the range of 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 266.

For comparison, the ¹H and ¹³C NMR spectral data for the related compound 2-fluoro-5-nitrobenzoic acid have been reported.[5] Researchers should perform a full analytical characterization of their synthesized or procured this compound to confirm its identity and purity before use.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the ability to introduce the fluorinated and iodinated phenyl moiety into a larger molecular scaffold.

The presence of the fluorine atom can enhance a drug candidate's metabolic stability by blocking sites of metabolism and can also improve its binding affinity to target proteins through favorable electrostatic interactions. The iodine atom, as previously mentioned, is a key handle for further synthetic transformations, allowing for the construction of complex molecular frameworks through cross-coupling reactions.

While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in the public domain, the closely related compound, 2-chloro-5-iodobenzoic acid, is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6] This highlights the importance of this class of halogenated benzoic acids as precursors to modern therapeutics. Researchers have utilized this compound in the development of targeted therapies, including potential anti-cancer agents.[1]

Figure 2: Role of this compound in drug development pathways.

Agrochemical Applications

Beyond pharmaceuticals, this compound also serves as a valuable intermediate in the agrochemical industry. The principles of molecular design that apply to drug discovery are also relevant to the development of new herbicides, fungicides, and insecticides. The incorporation of fluorine and iodine atoms can enhance the efficacy, selectivity, and environmental profile of agrochemical products.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[7][8][9]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][9]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4]

Health Hazards:

The available safety data indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant applications in drug discovery and agrochemical research. Its unique combination of a fluorine and an iodine substituent on a benzoic acid scaffold provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of strategically functionalized intermediates like this compound is set to increase.

References

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. Retrieved from [Link]

- Vertex AI Search. (n.d.). Understanding the Chemical Properties of this compound.

- Vertex AI Search. (n.d.). Exploring this compound: A Key Intermediate in Organic Synthesis.

-

ResearchGate. (2025). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H4FIO2 | CID 2778925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 124700-41-0 [sigmaaldrich.com]

- 5. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-5-iodobenzoic Acid

Introduction: The Strategic Importance of Physicochemical Characterization

In the landscape of modern drug discovery and organic synthesis, 2-Fluoro-5-iodobenzoic acid (CAS No. 124700-41-0) emerges as a pivotal structural motif. Its unique halogenation pattern—featuring both an electron-withdrawing fluorine atom and a versatile iodine atom—renders it a highly valuable building block for creating complex molecules with tailored biological activities.[1][2] The physical properties of this compound are not mere data points; they are critical determinants of its behavior in both synthetic reactions and biological systems. Understanding these properties is fundamental to its effective application, influencing everything from reaction kinetics and purification strategies to pharmacokinetic profiles like absorption, distribution, metabolism, and excretion (ADME).[1]

This guide provides a comprehensive examination of the core physical properties of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to fully exploit the potential of this versatile intermediate. We will delve into the causality behind its observed properties and provide field-proven protocols for their empirical validation, ensuring a blend of theoretical understanding and practical application.

Core Physical and Chemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its application in research and development. The properties of this compound are summarized below, providing a snapshot of its identity and behavior.

| Property | Value | Source(s) |

| CAS Number | 124700-41-0 | [1][2] |

| Molecular Formula | C₇H₄FIO₂ | [1][2] |

| Molecular Weight | 266.01 g/mol | [2] |

| Appearance | White to brown crystalline powder | [2] |

| Melting Point | 164-168 °C | [1] |

| Boiling Point (Predicted) | 324.7 °C at 760 mmHg | [3] |

| Density (Predicted) | 2.074 g/cm³ | [3] |

| pKa (Predicted) | 2.52 ± 0.10 | [4] |

| Solubility | Insoluble in water; Soluble in methanol. | [4] |

The presence of both fluorine and iodine substituents significantly influences the molecule's electronic and steric properties. The fluorine atom, being highly electronegative, impacts the acidity of the carboxylic acid group and can modulate interactions with biological targets.[1] The iodine atom serves as a key functional handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), making it an invaluable tool for constructing carbon-carbon and carbon-heteroatom bonds in complex molecule synthesis.[1]

Structural and Spectroscopic Characterization

While comprehensive, publicly available experimental spectra for this compound are limited, we can predict its spectral characteristics based on its structure and data from analogous compounds. Spectroscopic analysis is non-negotiable for confirming the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with the adjacent fluorine atom and other protons. The acidic proton of the carboxylic acid group will appear as a broad singlet, often at a downfield chemical shift (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven signals: six for the aromatic carbons and one for the carboxyl carbon. The carbon directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the fluoro, iodo, and carboxyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

-

A very broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[5]

-

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1680 cm⁻¹.[5]

-

C-F stretching vibrations.

-

C-I stretching vibrations.

-

C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z = 266. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the molecular ion region compared to compounds with bromine or chlorine. Common fragmentation pathways would include the loss of -OH, -COOH, and iodine.

Experimental Protocols for Physical Property Determination

To ensure the quality and consistency of this compound used in research, empirical determination of its physical properties is crucial. The following section provides standardized, step-by-step protocols for key characterization experiments.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically has a sharp melting range (0.5-1 °C), whereas impurities depress and broaden the melting range. This protocol uses a digital melting point apparatus for accurate and reproducible measurements.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample, forcing a small amount of powder into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 1-2 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

-

Accurate Determination: Cool the apparatus to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate (1-2 °C/min).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Verification: Repeat the measurement with a fresh sample to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent determines the extent of dissolution. For an acidic compound like this compound, solubility in aqueous bases is due to an acid-base reaction forming a more soluble salt.

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) and aqueous solutions (5% HCl, 5% NaHCO₃, 5% NaOH).

-

Sample Preparation: Place approximately 25 mg of this compound into separate, labeled test tubes.

-

Solvent Addition: Add 0.75 mL of a chosen solvent to a test tube.

-

Agitation: Vigorously shake or vortex the tube for 30-60 seconds.

-

Observation: Visually inspect the mixture. Classify as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Acid-Base Reactivity:

-

Observe the result in 5% NaHCO₃ and 5% NaOH. Effervescence (CO₂ release) may be seen with NaHCO₃. Solubility in these basic solutions indicates the formation of the corresponding sodium salt.

-

Confirm insolubility in 5% HCl, as the acidic proton will not be removed.

-

-

Systematic Recording: Record all observations in a structured table.

Caption: Solubility Testing Flowchart for an Organic Acid.

pKa Determination by Potentiometric Titration

Causality: The pKa is the pH at which an acid is 50% dissociated into its conjugate base. Potentiometric titration allows for the precise measurement of this equilibrium point by monitoring the pH of the acid solution as a strong base is incrementally added. The midpoint of the steepest part of the titration curve corresponds to the pKa.

Methodology:

-

Solution Preparation:

-

Accurately prepare a standardized solution of ~0.1 M NaOH (carbonate-free).

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to a known concentration (e.g., 0.01 M). The use of a co-solvent is necessary due to the low aqueous solubility of the acid.

-

-

Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Titration Setup:

-

Place a known volume of the acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue adding titrant well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Veq), which is the midpoint of the steepest portion of the curve. This can be found using the first or second derivative of the curve.

-

The pH at the half-equivalence point (Veq / 2) is equal to the apparent pKa of the acid.

-

Conclusion: From Physical Properties to Functional Application

The physical properties of this compound—melting point, solubility, and pKa—are not isolated parameters but interconnected attributes that dictate its utility and handling. A high, sharp melting point signals purity, which is critical for reproducible results in both synthesis and biological assays.[1] Solubility characteristics guide the choice of reaction solvents and purification methods, while also providing insight into the compound's likely behavior in aqueous physiological environments. The pKa value is paramount for predicting the ionization state of the molecule at a given pH, which directly impacts its ability to cross biological membranes and interact with target proteins.[6]

By grounding our understanding in these fundamental properties and employing rigorous experimental validation, we can harness the full synthetic and therapeutic potential of this compound. This guide serves as a foundational resource, empowering researchers to make informed, data-driven decisions in their pursuit of novel chemical entities and advanced materials.

References

-

Ertokus, G. P., et al. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Vertex AI Search. (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Exploring this compound: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 5-Fluoro-2-iodobenzoic acid CAS#: 52548-63-7 [m.chemicalbook.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

2-Fluoro-5-iodobenzoic acid chemical structure

An In-Depth Technical Guide to 2-Fluoro-5-iodobenzoic Acid: Synthesis, Characterization, and Application

Executive Summary

This compound (CAS No. 124700-41-0) is a pivotal molecular building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its unique trifunctional architecture—a carboxylic acid, a fluorine atom, and an iodine atom—provides a versatile platform for constructing complex molecular entities. The fluorine atom can enhance metabolic stability and modulate electronic properties, while the iodine atom serves as a highly effective handle for carbon-carbon bond formation via cross-coupling reactions. This guide provides an in-depth analysis of the compound's properties, a validated synthesis protocol, comprehensive structural elucidation, and a discussion of its critical applications, with a focus on palladium-catalyzed cross-coupling reactions.

The Strategic Importance of Halogenated Synthons

In drug discovery and materials science, the precise installation of functional groups on an aromatic scaffold is paramount. Halogenated benzoic acids, such as this compound, are of particular strategic importance. The fluorine atom, due to its small size and high electronegativity, can profoundly influence a molecule's pKa, lipophilicity, and conformation, often leading to improved pharmacokinetic profiles and binding affinities.[1] Concurrently, the carbon-iodine bond is relatively weak, making it an ideal site for transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3] This dual functionality allows chemists to first build a core molecular fragment and then, in a subsequent step, introduce additional complexity at the iodine position, a strategy that is central to modern combinatorial chemistry and lead optimization.

Physicochemical Properties and Structural Elucidation

This compound is typically a white to off-white crystalline powder, stable under normal laboratory conditions.[2][3] Its key physical and chemical properties are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 124700-41-0 | [2] |

| Molecular Formula | C₇H₄FIO₂ | [2] |

| Molecular Weight | 266.01 g/mol | [4] |

| Appearance | White to brown powder/crystal | [4] |

| Melting Point | 163 - 168 °C | [2][4] |

| Purity | ≥95-98% | [2][4] |

Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. While experimental spectra should be run on each batch, the following data represent the expected characteristic signals for a high-purity sample.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. The predicted spectra are as follows:

-

¹H NMR: The aromatic region will display three distinct signals. The proton ortho to the iodine will appear as a doublet. The proton between the fluorine and iodine atoms will be a doublet of doublets due to coupling with both halogens. The proton ortho to the carboxylic acid will also be a doublet of doublets, coupling to both the adjacent proton and the fluorine atom.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the iodine (C-I) will be shifted significantly upfield to ~92 ppm. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (J_CF ≈ 240-250 Hz), a hallmark of direct C-F bonds.

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides definitive evidence of the key functional groups. In a solid-state (KBr pellet or ATR) measurement, the compound typically exists as a hydrogen-bonded dimer.

| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 - 2500 | Broad, Strong | O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5] |

| ~1700 | Strong, Sharp | C=O (carbonyl) stretching of the carboxylic acid.[5] |

| ~1600 - 1450 | Medium | C=C stretching vibrations within the aromatic ring.[5] |

| ~1300 | Medium | C-O stretching coupled with in-plane O-H bending.[5] |

| ~1000 - 1100 | Strong | C-F stretching vibration. |

| Below 600 | Weak-Medium | C-I stretching vibration.[5] |

Synthesis and Purification

The synthesis of this compound is most reliably achieved via electrophilic aromatic substitution on the commercially available precursor, 2-fluorobenzoic acid. The ortho- and para-directing effect of the fluorine atom, combined with the deactivating nature of the carboxylic acid group, strongly favors iodination at the C-5 position.

Caption: High-level workflow for the synthesis of this compound.

Recommended Synthesis Protocol

Causality: This protocol utilizes N-Iodosuccinimide (NIS) as the electrophilic iodine source. NIS is preferred over I₂ for its higher reactivity and ease of handling. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the carbonyl of NIS to generate a more potent electrophilic iodine species.

Materials:

-

2-Fluorobenzoic acid (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water & Ice

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 2-fluorobenzoic acid to concentrated sulfuric acid. Stir until fully dissolved.

-

Iodination: Add N-Iodosuccinimide portion-wise to the cold solution, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by carefully quenching a small aliquot.

-

Workup & Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This will precipitate the crude product. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (indicated by the disappearance of any brown color).

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be effectively purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Dry the product under vacuum.

Self-Validation: The purity of the final product must be confirmed by measuring its melting point, which should be sharp and within the expected range (163-168 °C), and by spectroscopic analysis (NMR, FT-IR) to confirm the absence of starting material or isomeric impurities.

Key Applications and Reaction Mechanisms

The primary utility of this compound is as an intermediate in the synthesis of high-value molecules.[6] Its application is particularly prominent in the construction of biaryl structures, which are common motifs in pharmaceuticals.

Role in Pharmaceutical Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[7] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Causality: The reaction is catalyzed by a Palladium(0) species. A base (e.g., K₂CO₃, Cs₂CO₃) is essential; it reacts with the boronic acid to form a more nucleophilic boronate complex, which is required for the key transmetalation step.[8][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study Analogy: Dapagliflozin Synthesis While not using the exact fluoro-analog, the industrial synthesis of the anti-diabetic drug Dapagliflozin relies on the closely related 2-chloro-5-iodobenzoic acid .[10] This highlights the industrial relevance and scalability of using such halogenated benzoic acids as key starting materials for producing complex, life-saving medications. The synthetic strategies are directly transferable.

Application in Agrochemicals and Materials Science

In agrochemical research, the incorporation of a fluorinated aromatic ring can increase the biological efficacy of herbicides and fungicides.[11] this compound serves as a precursor to active ingredients where the iodo-group is replaced via coupling or other nucleophilic substitution reactions. In materials science, it can be used to synthesize specialized polymers and dyes, where the halogen substituents help tune the electronic and physical properties of the final material.[6]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.

-

Hazard Classification: Acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.[9]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[10]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived directly from its unique halogenation pattern. It provides chemists with a robust platform for introducing fluorine into target molecules while retaining a versatile functional handle for subsequent carbon-carbon bond formation. The reliable synthesis and well-understood reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, ensure its continued importance in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

IWK Health Centre. (n.d.). 5-Fluoro-2-iodobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Agrochemical Breakthroughs: Leveraging this compound. Retrieved from [Link]

-

Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-2-iodobenzoic acid. Retrieved from [Link]

Sources

- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. calibrechem.com [calibrechem.com]

A Technical Guide to the Solubility of 2-Fluoro-5-iodobenzoic Acid

Abstract

2-Fluoro-5-iodobenzoic acid is a key halogenated building block in modern medicinal chemistry and materials science, valued for its utility in constructing complex aromatic systems through reactions like Suzuki and Sonogashira couplings.[1] Its solubility characteristics are a critical determinant of its utility, governing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides an in-depth analysis of the physicochemical properties and solubility behavior of this compound, offering a foundational understanding for researchers, chemists, and formulation scientists. We will explore its pH-dependent aqueous solubility, provide data for common organic solvents, and detail a robust, self-validating experimental protocol for accurate solubility determination.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a paramount physical property. In drug development, poor solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy.[2] In organic synthesis, solubility dictates the choice of solvent, reaction concentration, and ultimately, the yield and purity of the final product. Understanding and quantifying the solubility of this compound is therefore not a trivial pursuit but a necessary step for its effective application. This compound, a white to brown crystalline powder, serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[1][3]

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below. These values provide the context for its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO₂ | [1][3] |

| Molecular Weight | 266.01 g/mol | [3] |

| Melting Point | 163 - 168 °C | [1][3] |

| Appearance | White to brown powder/crystal | [3] |

| pKa (Predicted) | 2.52 ± 0.10 | [4] |

-

Causality Insight: The low predicted pKa of ~2.52 is a direct result of the electron-withdrawing effects of the fluorine and iodine atoms on the benzoic acid ring. This makes the carboxylic acid proton significantly more acidic than that of benzoic acid itself (pKa ≈ 4.2). This strong acidity is the primary driver of its pH-dependent aqueous solubility.

pH-Dependent Aqueous Solubility: The Role of Ionization

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH. The molecule exists in equilibrium between its neutral, protonated form (HA), which is less soluble, and its ionized, deprotonated carboxylate form (A⁻), which is significantly more soluble due to the ion-dipole interactions with water.

This relationship is quantitatively described by the Henderson-Hasselbalch equation.[5][6][7][8]

pH = pKa + log([A⁻]/[HA])

-

At pH << pKa (e.g., pH 1): The compound will be predominantly in its neutral (HA) form, exhibiting its lowest intrinsic aqueous solubility.

-

At pH = pKa (≈ 2.52): The concentrations of the neutral (HA) and ionized (A⁻) forms are equal.

-

At pH >> pKa (e.g., pH 7.4): The compound will be almost entirely in its ionized (A⁻) form, leading to a dramatic increase in solubility.

This pH-dependent behavior is a critical consideration in drug delivery, as the compound's dissolution and absorption can vary significantly in different regions of the gastrointestinal (GI) tract, which ranges from highly acidic in the stomach to slightly alkaline in the small intestine.[9][10][11]

Caption: Ionization equilibrium of this compound vs. pH.

Solubility in Organic Solvents

In synthetic chemistry, solubility in organic solvents is often more relevant than aqueous solubility. While comprehensive quantitative data is not always readily available in literature, qualitative and semi-quantitative information can be gathered from supplier data sheets and related chemical literature. The presence of both fluorine and iodine in the structure is noted to enhance its solubility in organic solvents compared to non-halogenated analogs.[3]

| Solvent | Qualitative Solubility | Rationale / Application |

| Methanol | Soluble | [4][12] A common polar protic solvent for reactions and analysis. |

| Ethanol | Readily Soluble | [13] Similar to methanol, widely used in synthesis. |

| Acetone | Readily Soluble | [13] A polar aprotic solvent suitable for a range of reactions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent used for difficult-to-dissolve compounds and for creating stock solutions for biological assays. |

| Water | Sparingly Soluble (at neutral pH) | [13] As discussed, solubility is low in its neutral form but increases with pH. |

-

Expertise Insight: When preparing stock solutions for in vitro screening, DMSO is the solvent of choice. However, it is critical to note that kinetic solubility assays, which start from a DMSO stock, may overestimate the true thermodynamic solubility in aqueous buffer.[14] For lead optimization and formulation, determining the thermodynamic solubility via the shake-flask method is essential.[14]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold-standard technique for determining thermodynamic solubility, as recognized by the OECD (Organisation for Economic Co-operation and Development).[15][16] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Objective: To determine the saturation concentration of this compound in a given solvent system at a controlled temperature.

Materials:

-

This compound (purity ≥ 97%)[17]

-

Solvent of interest (e.g., pH 7.4 phosphate-buffered saline)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated pH meter

-

Analytical instrumentation (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key here is "excess"—a solid phase must remain visible at the end of the experiment to ensure the solution is saturated.

-

Causality: The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point and that a true equilibrium can be established.

-

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended.[14]

-

Trustworthiness: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points. If it is still increasing, the equilibration time must be extended.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated supernatant from the solid. This is a critical step to avoid contaminating the sample with undissolved particles.

-

Method A (Recommended): Filtration. Use a chemically inert syringe filter (e.g., PVDF) to filter the supernatant. Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.

-

Method B: Centrifugation. Centrifuge the vials at high speed until a clear supernatant is obtained. Carefully pipette the supernatant for analysis.

-

-

pH Measurement: For aqueous solutions, measure and record the final pH of the saturated solution. This is crucial as the pH can be altered by the dissolution of an acidic compound.

-

Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated analytical method, typically HPLC-UV, against a standard curve prepared with a known concentration of the compound.

-

Self-Validation: The standard curve must have a high correlation coefficient (R² > 0.99) and the quality control samples must fall within an acceptable percentage of their nominal value.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a multifaceted property governed by its acidic nature and molecular structure. Its aqueous solubility is fundamentally linked to pH, a relationship that can be predicted by its pKa and the Henderson-Hasselbalch equation. For applications in organic synthesis, it demonstrates good solubility in common polar organic solvents. Accurate and reliable determination of its thermodynamic solubility requires a robust, well-controlled methodology like the shake-flask method. The data and protocols presented in this guide provide researchers with the foundational knowledge and practical tools to effectively utilize this important chemical building block in their work.

References

- Understanding the Chemical Properties of this compound.Self-Supplied Source.

- This compound.Chem-Impex.

- Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.JoVE.

- Thermophysical Properties of this compound.Chemcasts.

- Application of the Henderson-Hasselbalch Equation to Solubility Determination.

- How does pH affect drug delivery?

- Food, gastrointestinal pH, and models of oral drug absorption.PubMed.

- Factors Affecting Drug Stability: pH.StabilityStudies.in.

- The Impact of Gastrointestinal pH on Oral Drug Absorption.WuXi AppTec DMPK.

- Henderson Hasselbalch Equation: Basics & Real-World Uses.Microbe Notes.

- Partition Coefficient (n-octanol/w

- Henderson–Hasselbalch equ

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS.OECD.

- Henderson-Hasselbalch Equ

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.

- Test No.

- 5-Fluoro-2-iodobenzoic acid CAS#: 52548-63-7.ChemicalBook.

- 5-Fluoro-2-iodobenzoic acid CAS#: 52548-63-7.ChemicalBook.

- This compound, min 97%, 100 grams.Oakwood Chemical.

- 2-Iodobenzoic acid: properties and applications in organic synthesis.ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Fluoro-2-iodobenzoic acid CAS#: 52548-63-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. microbenotes.com [microbenotes.com]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 10. How does pH affect drug delivery? [synapse.patsnap.com]

- 11. Food, gastrointestinal pH, and models of oral drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 错误页 [amp.chemicalbook.com]

- 13. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 14. enamine.net [enamine.net]

- 15. enfo.hu [enfo.hu]

- 16. oecd.org [oecd.org]

- 17. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Melting Point of 2-Fluoro-5-iodobenzoic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The melting point of a compound is a critical physical property that provides insights into its purity, identity, and solid-state characteristics. For 2-Fluoro-5-iodobenzoic acid, a key building block in pharmaceutical synthesis, an accurate and reproducible melting point determination is paramount for quality control and regulatory compliance. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the melting point of this compound, grounded in authoritative methodologies and field-proven insights. We will explore the structural basis for its melting point, present a detailed protocol for its determination in accordance with pharmacopeial standards, and discuss the critical factors that can influence this fundamental property.

Introduction: The Significance of a Melting Point

In the realm of pharmaceutical development, the melting point is more than just a number; it is a fundamental characteristic that speaks to the identity and purity of an active pharmaceutical ingredient (API) or intermediate.[1][2] For this compound (CAS Number: 124700-41-0), a halogenated aromatic carboxylic acid, its melting point is a key parameter in its specification sheet.[3][4][5][6][7] The presence of fluorine and iodine substituents on the benzene ring influences its molecular packing and intermolecular forces, which in turn dictates its melting temperature.[5] A sharp and consistent melting range is a strong indicator of high purity, while a depressed and broad melting range often suggests the presence of impurities.[1][2]

Physicochemical Properties of this compound

This compound presents as a white to brown crystalline powder.[3] Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and an iodine atom, gives rise to a combination of intermolecular forces, including hydrogen bonding and dipole-dipole interactions, which contribute to its relatively high melting point.

| Property | Value | Source |

| CAS Number | 124700-41-0 | [3][4][5][6][7] |

| Molecular Formula | C₇H₄FIO₂ | [3][5][6] |

| Molecular Weight | 266.01 g/mol | [3] |

| Appearance | White to brown powder/crystal | [3] |

| Melting Point Range | 163 - 168 °C | [3][4][6] |

Authoritative Protocol for Melting Point Determination

The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature determination, ensuring a self-validating and reproducible methodology.[8][9][10]

Apparatus and Materials

-

Melting point apparatus (capillary method)

-

Capillary tubes (as per USP specifications: ~10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)[8][10]

-

Thermometer (calibrated) or digital temperature probe

-

This compound sample (finely powdered and dried)

-

Mortar and pestle

-

Spatula

Experimental Workflow

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. Melting Point Test - CD Formulation [formulationbio.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 124700-41-0: this compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 124700-41-0 [sigmaaldrich.com]

- 8. uspbpep.com [uspbpep.com]

- 9. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 10. thinksrs.com [thinksrs.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-5-iodobenzoic Acid

Abstract

2-Fluoro-5-iodobenzoic acid is a pivotal halogenated aromatic compound, serving as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring fluorine and iodine atoms, imparts desirable properties such as enhanced biological activity, metabolic stability, and reactivity for cross-coupling reactions.[1][3][4][5] This guide provides an in-depth technical overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers and development professionals in selecting the optimal method for their specific applications.

Introduction: Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, halogenated intermediates are indispensable. This compound (CAS 124700-41-0) has emerged as a compound of significant interest.[4] The fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic profiles, while the iodine atom provides a reactive site for forming new carbon-carbon bonds through well-established cross-coupling reactions like Suzuki and Sonogashira couplings.[4][5]

This dual functionality makes it a sought-after precursor for a range of applications, including the development of anti-cancer agents, targeted therapeutics, and advanced agrochemicals.[1][2] This guide will dissect the most reliable and efficient methods for its laboratory-scale synthesis, providing the technical depth required for successful and reproducible execution.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic approaches dominate the preparation of this compound. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.

-

Route A: Diazotization-Iodination. This classic and robust pathway begins with an aniline derivative, specifically 2-fluoro-5-aminobenzoic acid. The amino group is converted into a diazonium salt, which is subsequently displaced by an iodide ion. This method is highly reliable for introducing iodine at a specific position on the aromatic ring.

-

Route B: Electrophilic Iodination. This approach involves the direct iodination of 2-fluorobenzoic acid. The regioselectivity is governed by the directing effects of the existing fluorine and carboxylic acid substituents. This route can be more atom-economical but may present challenges in controlling selectivity and achieving high purity.

Recommended Synthetic Protocol: The Sandmeyer-Type Diazotization-Iodination

This method is recommended for its high regioselectivity and consistent yields. The transformation proceeds via an aryl diazonium salt intermediate, a cornerstone of aromatic chemistry.[6] The reaction of an aromatic amine with nitrous acid forms the diazonium salt, which then reacts with potassium iodide to yield the desired aryl iodide.[7][8][9]

Principle and Mechanism

The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The primary aromatic amine of the starting material, 2-fluoro-5-aminobenzoic acid, attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This intermediate is typically unstable and is used immediately.[9] The subsequent addition of potassium iodide (KI) facilitates a radical-nucleophilic aromatic substitution (SRNAr), where the diazonium group is displaced by iodide, releasing nitrogen gas.[6]

Experimental Workflow

The overall process can be visualized as a multi-step sequence from starting material to purified product.

Caption: Workflow for the synthesis of this compound via diazotization.

Detailed Step-by-Step Protocol

-

Step 1: Dissolution. In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 2-fluoro-5-aminobenzoic acid in a mixture of water and concentrated hydrochloric acid (approx. 3.0 equivalents).

-

Step 2: Diazotization. Cool the suspension to 0-5°C using an ice-water bath. Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the cooled suspension, ensuring the internal temperature remains below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

Step 3: Iodination. In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water. Slowly add this KI solution to the cold diazonium salt solution.

-

Step 4: Reaction Completion. Allow the reaction mixture to warm to room temperature and then gently heat it to 40-50°C for approximately 10-20 minutes to ensure the complete decomposition of the diazonium salt, which is observable by the cessation of nitrogen gas evolution.[10]

-

Step 5: Isolation. Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration.

-

Step 6: Purification. Wash the crude solid with cold water, followed by a cold, dilute solution of sodium thiosulfate or sodium bisulfite to remove any residual iodine. The resulting off-white or tan solid can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white powder.[4]

-

Step 7: Characterization. The final product should be characterized by its melting point (typically 164-168 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.[4]

Alternative Pathway: Electrophilic Iodination

Direct iodination of 2-fluorobenzoic acid offers a more concise route, avoiding the handling of potentially unstable diazonium salts.

Principle and Regioselectivity

This reaction is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups direct the incoming electrophile (iodine) to the 5-position, making this a highly regioselective transformation. Common iodinating agents include N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid.[11]

Step-by-Step Protocol

-

Step 1: Setup. Dissolve 2-fluorobenzoic acid (1.0 eq) in a suitable solvent, such as dichloromethane or acetic acid.

-

Step 2: Reagent Addition. Add N-iodosuccinimide (1.1 eq) and a catalytic amount of trifluoroacetic acid (0.1 eq).[11]

-

Step 3: Reaction. Stir the mixture at room temperature for 12-24 hours, monitoring the reaction's progress by TLC.[11]

-

Step 4: Quenching & Workup. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate.[11]

-

Step 5: Purification. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis and Process Optimization

| Parameter | Route A: Diazotization-Iodination | Route B: Electrophilic Iodination |

| Starting Material | 2-Fluoro-5-aminobenzoic acid | 2-Fluorobenzoic acid |

| Reagents | NaNO₂, HCl, KI | N-Iodosuccinimide (NIS), Acid Catalyst |

| Typical Yield | Good to Excellent (70-85%) | Moderate to Good (60-80%) |

| Purity | High purity after recrystallization | May require chromatography |

| Scalability | Well-established for scale-up | Generally suitable for lab scale |

| Safety Concerns | Unstable diazonium salt intermediate | Less hazardous reagents |

| Key Advantage | High reliability and predictability | Fewer steps, milder conditions |

Optimization Insights:

-

For the diazotization route, strict temperature control below 5°C is critical to prevent premature decomposition of the diazonium salt and the formation of phenolic byproducts.

-

In the electrophilic iodination, the choice of solvent and acid catalyst can significantly impact reaction time and yield. Screening different conditions may be necessary for optimization.

Safety and Handling

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures throughout the process.

-

Reagents: Sodium nitrite is an oxidizer and is toxic. Potassium iodide and N-iodosuccinimide can cause irritation. Concentrated acids are corrosive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound is readily achievable through two primary methods. The Sandmeyer-type diazotization-iodination of 2-fluoro-5-aminobenzoic acid is a highly robust and reliable method that consistently delivers high yields of pure product, making it the recommended choice for most applications. The direct electrophilic iodination of 2-fluorobenzoic acid presents a viable, more streamlined alternative, though it may require more optimization to achieve comparable purity. The selection of the synthetic route should be guided by factors such as starting material availability, scale, and specific safety protocols of the laboratory environment.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-